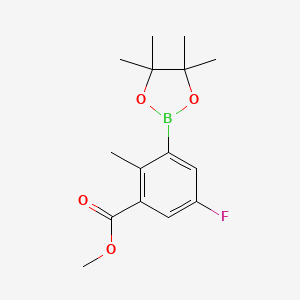
2-Chloro-1-(4-chloro-2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-chloro-2-thienyl)ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a chloro group attached to the ethanone moiety and another chloro group attached to the thienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-2-thienyl)ethanone can be achieved through several methods. One common approach involves the chlorination of 1-(4-chloro-2-thienyl)ethanone using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-chloro-2-thienyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienyl ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Chloro-1-(4-chloro-2-thienyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical and physical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-chloro-2-thienyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloro groups and the thienyl ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activities by forming covalent bonds with active site residues or by competing with natural substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4,5-dichloro-2-thienyl)ethanone
- 2-Chloro-1-(4-morpholinyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(4-chloro-2-thienyl)ethanone is unique due to the specific positioning of the chloro groups and the thienyl ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
62673-64-7 |
|---|---|
Formule moléculaire |
C6H4Cl2OS |
Poids moléculaire |
195.07 g/mol |
Nom IUPAC |
2-chloro-1-(4-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 |
Clé InChI |
MRQOJXFYZQYMLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
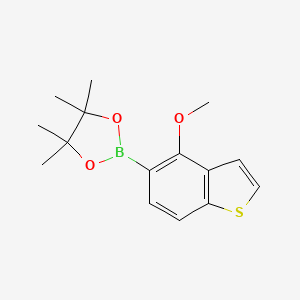
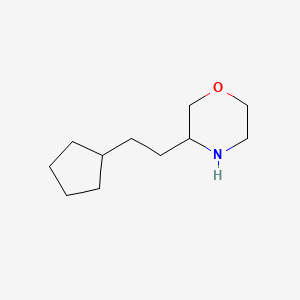
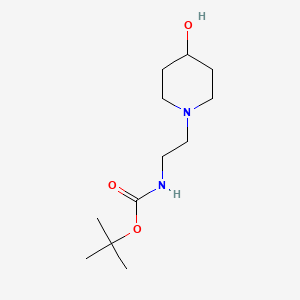
![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
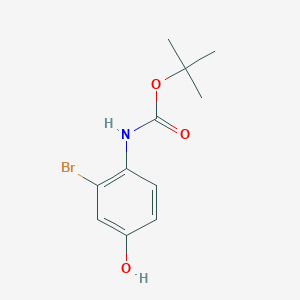
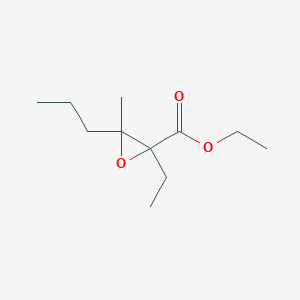
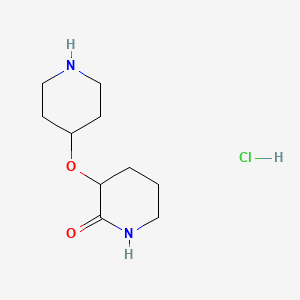
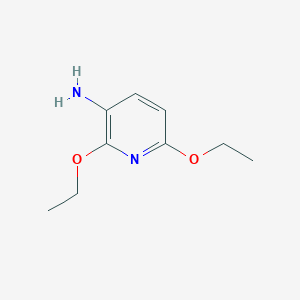
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)
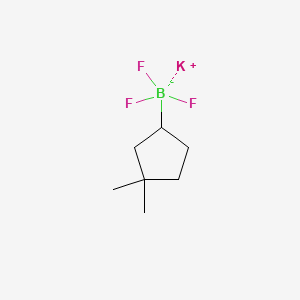
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
